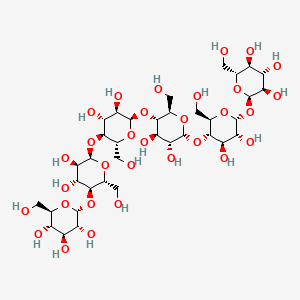
magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide is an organometallic compound that features a magnesium atom bonded to a 1,3-difluoro-2-methoxybenzene-5-ide ligand and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide typically involves the reaction of 1,3-difluoro-2-methoxybenzene with a Grignard reagent, such as methylmagnesium bromide. The reaction is carried out in an anhydrous solvent, often tetrahydrofuran (THF), under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
1,3-difluoro-2-methoxybenzene+CH3MgBr→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the stringent conditions required for the synthesis, such as temperature control and exclusion of moisture.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, where the magnesium-bonded carbon attacks an electrophilic center.
Oxidation-Reduction: The compound can participate in redox reactions, where the oxidation state of the magnesium atom changes.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether.
Oxidation-Reduction: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like lithium aluminum hydride can be used for reduction.
Coupling Reactions: Palladium or nickel catalysts are often employed in coupling reactions, with conditions varying depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated benzene derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide is used as a reagent in organic synthesis. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex organic molecules.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the synthesis of pharmaceutical intermediates
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and specialty chemicals. Its reactivity and versatility make it a valuable tool in material science research.
Mechanism of Action
The mechanism by which magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide exerts its effects involves the interaction of the magnesium atom with various molecular targets. The magnesium atom can coordinate with electron-rich centers, facilitating nucleophilic attacks and other chemical transformations. The presence of fluorine atoms in the benzene ring can also influence the compound’s reactivity by altering the electron density and steric properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-methoxybenzene
- 3,4-Difluorophenylmagnesium bromide
- 1,2-Difluoro-3-methoxybenzene
Uniqueness
Compared to similar compounds, magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide offers unique reactivity due to the presence of both magnesium and bromide ions. This dual functionality allows for a broader range of chemical transformations, making it a versatile reagent in organic synthesis. Additionally, the specific positioning of the fluorine and methoxy groups on the benzene ring can lead to distinct electronic and steric effects, further differentiating it from other similar compounds.
Properties
IUPAC Name |
magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2O.BrH.Mg/c1-10-7-5(8)3-2-4-6(7)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTITWMBUFYSMC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=[C-]C=C1F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2MgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B13432113.png)

![4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride](/img/structure/B13432129.png)

![7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B13432142.png)


![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)


